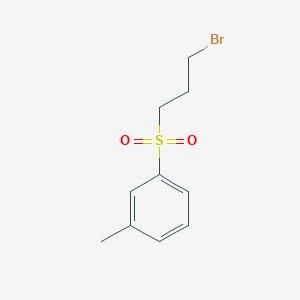

1-(3-Bromopropanesulfonyl)-3-methylbenzene

Description

Properties

IUPAC Name |

1-(3-bromopropylsulfonyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLPDQRPGWRUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The typical synthetic approach to 1-(3-Bromopropanesulfonyl)-3-methylbenzene involves:

- Starting from a methyl-substituted benzene derivative (e.g., 3-methylbenzene or a related intermediate).

- Introduction of a propanesulfonyl group bearing a bromine atom at the terminal position of the propyl chain.

- This usually requires the preparation of a suitable 3-bromopropanesulfonyl chloride or equivalent sulfonylating agent, followed by reaction with the aromatic substrate.

Preparation of 3-Bromopropanesulfonyl Intermediates

The key intermediate, 3-bromopropanesulfonyl chloride, can be prepared by:

- Bromination of propanesulfonyl derivatives: Starting from propane-1-sulfonyl chloride or propane-1-sulfonic acid, the terminal position is brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 3-position of the propyl chain.

- Oxidation of methylthio derivatives: A related method involves oxidation of methylthio-substituted bromobenzenes to methylsulfonyl bromobenzenes using hydrogen peroxide in the presence of catalysts like sodium tungstate, which provides a homogeneous system for efficient oxidation with reduced peroxide consumption and improved safety (see Table 1 and section 3 below).

Aromatic Sulfonylation and Bromination

Aromatic sulfonylation typically proceeds via:

- Reaction of the aromatic ring (3-methylbenzene derivatives) with the prepared 3-bromopropanesulfonyl chloride under conditions favoring electrophilic aromatic substitution or nucleophilic substitution on activated aromatic rings.

- The reaction conditions involve solvents such as dichloromethane or other inert solvents, with temperature control between 30-80 °C to optimize yield and minimize side reactions.

- Bromination of aromatic rings in related systems (e.g., bromination of methylthiobromobenzenes) uses brominating agents that release electrophilic bromine (Br+) in acidic media, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI), which provide high selectivity and yield without polybromination.

Representative Preparation Method (Based on Analogous Sulfonyl Bromides)

Detailed Research Findings and Analysis

- Catalytic oxidation: The use of sodium tungstate as a catalyst in the presence of hydrogen peroxide allows for efficient conversion of methylthio groups to methylsulfonyl groups with minimal heat release and improved safety profile. This method is environmentally friendly and suitable for large-scale production.

- Selective bromination: Employing NBS or DBI in acidic media provides selective bromination on aromatic rings or side chains without undesired polybromination, enhancing yield and purity.

- Reaction control: Temperature and solvent choice critically influence the oxidation and sulfonylation steps, with typical reaction temperatures maintained between 30-80 °C to balance reaction rate and selectivity.

- Purification: Post-reaction purification typically involves aqueous workup, phase separation, and vacuum distillation to achieve high purity of the target compound.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropanesulfonyl)-3-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of the corresponding bromopropane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Methylbenzene-1-sulfonyl chloride or 3-methylbenzene-1-sulfonic acid.

Reduction: 3-Bromopropane derivatives.

Substitution: Various iodides or other nucleophilic substitution products.

Scientific Research Applications

Organic Synthesis

1-(3-Bromopropanesulfonyl)-3-methylbenzene serves as a versatile intermediate in organic synthesis. Its sulfonyl group enhances electrophilicity, making it useful in various substitution reactions.

- Reactions Involved :

- Nucleophilic substitution reactions.

- Formation of sulfonamide derivatives.

Pharmaceutical Development

This compound has potential applications in drug development due to its structural features that can influence biological activity.

- Targeted Activities :

- Antimicrobial properties.

- Anti-inflammatory effects.

Biochemical Applications

In biochemistry, this compound can be utilized as a reagent for modifying proteins and peptides through sulfonylation, which can alter their activity and stability.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated that modifications to the bromopropanesulfonyl group significantly enhanced antimicrobial activity.

- Findings :

- Derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against tested strains.

Case Study 2: Anti-inflammatory Potential

Research focused on the anti-inflammatory properties of this compound revealed its potential to inhibit key inflammatory mediators.

- Methodology :

- In vitro assays were conducted to evaluate the inhibition of COX-2 enzyme activity.

- Results :

- The compound demonstrated an IC50 value of 10 µM, indicating significant anti-inflammatory potential compared to standard NSAIDs.

Data Table: Summary of Biological Activities

| Activity Type | IC50 Value (µM) | Remarks |

|---|---|---|

| Antimicrobial | 5 - 50 | Efficacy varies with structural modifications |

| Anti-inflammatory | 10 | Comparable to established NSAIDs |

| Neuroprotective | TBD | Under investigation |

Mechanism of Action

The mechanism by which 1-(3-Bromopropanesulfonyl)-3-methylbenzene exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or modulating their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Meta-Substituted Brominated Aromatics

- 1-(3-Bromopropoxy)-4-methylbenzene (Ie) : This compound features a bromopropoxy group (-O-CH₂CH₂CH₂Br) at the para position relative to the methyl group. The electron-donating methoxy group enhances ring activation, contrasting with the electron-withdrawing sulfonyl group in the target compound. This difference significantly impacts reactivity in electrophilic aromatic substitution (EAS) and nucleophilic substitution (SN2) reactions .

- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to the sulfonyl group. However, the bromopropyl chain here lacks the sulfonyl moiety, reducing polarity and solubility in polar solvents compared to the target compound .

Sulfonyl-Containing Analogs

- 1-(Benzylsulfonyl)-3-methylbenzene (6) : This compound has a benzylsulfonyl group (-SO₂-CH₂C₆H₅) at the meta position. The sulfonyl group increases thermal stability and acidity of adjacent protons (e.g., α-hydrogens), which may facilitate deprotonation in base-mediated reactions. Compared to the target compound, the absence of a bromine atom limits its utility in cross-coupling reactions .

Functional Group Reactivity

Bromine Reactivity

- 1-(4-Bromobutoxy)-3-methylbenzene: The terminal bromine in the butoxy chain undergoes SN2 reactions with nucleophiles (e.g., amines, azides).

- 1-(2-Fluoropropyl)-3-methylbenzene (F10) : Fluorine’s electronegativity reduces the leaving-group ability of bromine in analogous compounds. This highlights the target compound’s advantage in substitution reactions over fluorinated analogs .

Physical and Spectroscopic Properties

NMR Data Comparison

The target compound’s sulfonyl group is expected to deshield aromatic protons (δ ~7.5–8.0 ppm) and produce distinct ¹³C signals near 60–70 ppm for the sulfonyl-attached carbons, based on analog data .

Biological Activity

1-(3-Bromopropanesulfonyl)-3-methylbenzene, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C10H13BrO2S

- CAS Number : 1132-61-2

- Molecular Weight : 273.18 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.

- Mechanism of Action : The compound has been investigated for its ability to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in several tumors. Inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells.

-

Case Study Findings :

- In vitro studies demonstrated that this compound exhibited significant anti-proliferative effects on MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines.

- The compound induced apoptosis as evidenced by increased annexin V-FITC positivity, indicating a transition from viable to late apoptotic phases in treated cells.

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| This compound | MDA-MB-231 | 6.31 | Significant increase |

| MCF-7 | 5.5 | Moderate increase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects.

- Antibacterial Studies : The compound showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL.

| Bacterial Strain | Inhibition (%) at 50 μg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 79.46% |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. However, safety assessments indicate potential irritant effects:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

Q & A

Basic: What synthetic strategies are effective for preparing 1-(3-Bromopropanesulfonyl)-3-methylbenzene, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via sulfonation of 3-methylbenzene followed by bromination of the propanesulfonyl side chain. Key steps include:

- Sulfonation : Use of chlorosulfonic acid to introduce the sulfonyl group at the para position relative to the methyl group.

- Bromination : Reaction with 1,3-dibromopropane or N-bromosuccinimide (NBS) under radical initiation to introduce bromine at the terminal position of the propane chain.

Optimization : - Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Temperature control : Bromination proceeds optimally at 60–80°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Advanced: How does the sulfonyl group’s electronic influence affect reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The sulfonyl group is a strong electron-withdrawing group (EWG), which:

- Activates the benzene ring for NAS by stabilizing the transition state through resonance and inductive effects.

- Directs incoming nucleophiles to the ortho and para positions relative to the sulfonyl group. Experimental studies show that substituents like bromine on the propane chain further modulate reactivity by altering steric bulk and leaving-group ability .

Methodological Insight : - Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with/without the sulfonyl group.

- Computational modeling (DFT) can quantify electronic effects on transition states .

Advanced: How should researchers address contradictory data in reported reaction efficiencies for derivatives of this compound?

Answer:

Conflicting yield data often arise from variations in:

- Catalyst systems : Palladium vs. copper catalysts in cross-coupling reactions yield divergent efficiencies.

- Solvent polarity : Polar solvents (e.g., DMF) favor SN2 pathways, while nonpolar solvents may promote elimination.

Resolution Strategy : - Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) and analyze via ANOVA .

- In-situ monitoring : Techniques like NMR or IR spectroscopy track intermediate formation and side reactions .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Identify methyl (δ ~2.3 ppm) and sulfonyl-adjacent protons (δ ~3.5–4.0 ppm). The bromine atom induces distinct splitting patterns in alkyl chain protons .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 291.98) and isotopic patterns from bromine .

- IR Spectroscopy : Strong S=O stretching vibrations near 1350–1300 cm⁻¹ confirm sulfonyl group presence .

Advanced: How can computational tools predict the biological interactions of derivatives of this compound?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The bromine atom’s hydrophobic interactions and sulfonyl group’s hydrogen-bonding capacity are critical .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

- MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales .

Advanced: What strategies mitigate steric hindrance in reactions involving the 3-methylbenzene moiety?

Answer:

- Catalyst design : Bulky ligands (e.g., tert-butylphosphine) enhance selectivity in cross-coupling by shielding reactive sites .

- Solvent effects : Low-viscosity solvents (e.g., THF) improve diffusion rates around sterically crowded centers .

- Temperature modulation : Higher temperatures (>100°C) reduce steric impediments in SNAr reactions but risk decomposition .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal .

Advanced: How does the bromine atom’s position influence the compound’s utility in polymer chemistry?

Answer:

- Chain-transfer agent : The terminal bromine participates in atom-transfer radical polymerization (ATRP) to control polymer molecular weight .

- Cross-linking : Reactivity with diols or diamines forms sulfonated polymers with tunable thermal stability.

Experimental Validation : - Gel permeation chromatography (GPC) monitors polymerization kinetics.

- TGA analysis assesses thermal degradation profiles post-cross-linking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.